Butyl 3,4-dihydroxybenzoate
Description
Butyl 3,4-dihydroxybenzoate is an alkyl ester derivative of protocatechuic acid (3,4-dihydroxybenzoic acid), where the carboxylic acid group is replaced by a butyl ester moiety . This compound belongs to the hydroxybenzoic acid derivatives, characterized by a benzene ring with hydroxyl and ester functional groups. It is synthesized via alkylation of methyl 3,4-dihydroxybenzoate using alkyl bromides in the presence of potassium hydroxide and tetra-n-butylammonium bromide, followed by ester hydrolysis and subsequent esterification .
Properties
CAS No. |
37622-53-0 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
butyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C11H14O4/c1-2-3-6-15-11(14)8-4-5-9(12)10(13)7-8/h4-5,7,12-13H,2-3,6H2,1H3 |
InChI Key |
CBDBLXUJRXZQMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl 3,4-dihydroxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 3,4-dihydroxybenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of butyl 3,4
Comparison with Similar Compounds
Comparison with Alkyl Esters of 3,4-Dihydroxybenzoate
Structural and Functional Differences
Butyl 3,4-dihydroxybenzoate differs from its shorter-chain analogues (e.g., methyl and ethyl esters) in alkyl chain length, which influences solubility and enzymatic interactions:
- Solubility: Longer alkyl chains (e.g., butyl) reduce aqueous solubility compared to methyl or ethyl esters due to increased hydrophobicity.
- Enzymatic Activity : Protocatechuate 3,4-dioxygenase (P34O), which degrades 3,4-dihydroxybenzoic acid, exhibits reduced activity toward ester derivatives. The absence of the carboxylic acid group in esters disrupts substrate-enzyme binding, lowering catalytic efficiency (kcat/Km values for esters range from 0.14–0.63 min⁻¹ vs. ~3.5 min⁻¹ for the acid) .
Comparison with Protocatechuic Acid (3,4-Dihydroxybenzoic Acid)
Biochemical Interactions
- Enzyme Binding: Protocatechuic acid’s carboxylic acid group stabilizes interactions with P34O, enabling efficient degradation (13 mM degraded in 24 hours by Stenotrophomonas maltophilia KB2) .
- Metal Ion Sensitivity : Protocatechuic acid’s enzymatic degradation is inhibited by Fe³⁺, Cu²⁺, and Zn²⁺ (20–80% activity loss), whereas ester derivatives may partially evade metal ion inhibition due to altered binding .
Comparison with Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Structural Differences
Caffeic acid features a propenoic acid side chain instead of a benzoate ester, enabling conjugation with other biomolecules (e.g., quinic acid in chlorogenic acid) .
Functional Divergence
- Pharmacological Activity : Caffeic acid exhibits stronger antioxidant and anti-inflammatory effects due to its α,β-unsaturated carbonyl group, which enhances free radical scavenging .
- Metabolic Pathways : Caffeic acid is a precursor in lignin biosynthesis, while this compound is metabolized via esterase-mediated hydrolysis to protocatechuic acid .
Data Table: Key Properties of 3,4-Dihydroxybenzoate Derivatives
*Solubility limitations preclude accurate kinetic measurements for butyl ester .
Research Findings and Implications
Enzymatic Degradation : this compound’s ester group reduces P34O activity by 50–80% compared to protocatechuic acid, limiting its role in bioremediation .
Synthetic Flexibility : Alkyl chain length modulation (C1–C10) allows tuning lipid solubility for drug delivery systems, with butyl esters balancing hydrophobicity and bioavailability .
Metal Ion Resistance : Ester derivatives may retain partial activity in metal-contaminated environments, making them suitable for industrial applications .
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